2,3,5,6-Tetramethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

描述

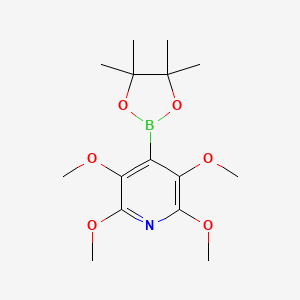

This compound is a pyridine derivative featuring a central aromatic ring substituted with four methoxy groups (at positions 2, 3, 5, and 6) and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position 4. The methoxy groups enhance solubility in polar solvents, while the dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry . Notably, this compound has been discontinued by CymitQuimica, likely due to challenges in synthesis or commercial demand .

属性

IUPAC Name |

2,3,5,6-tetramethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO6/c1-14(2)15(3,4)23-16(22-14)9-10(18-5)12(20-7)17-13(21-8)11(9)19-6/h1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGRCPJXQVCNSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC(=C2OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary target of 2,3,5,6-Tetramethoxypyridine-4-boronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction.

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic ester transfers formally nucleophilic organic groups from boron to palladium. This results in the formation of new carbon-carbon bonds.

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The compound’s role in this pathway leads to the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes.

Pharmacokinetics

It is known that boronic esters, including pinacol boronic esters, are generally stable and readily prepared. They are also considered environmentally benign. These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds. This is a critical outcome in organic synthesis, enabling the construction of complex organic molecules from simpler precursors.

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, boronic acids and their esters, including the compound , are only marginally stable in water. Hydrolysis can occur, particularly at physiological pH. Therefore, the compound’s action can be significantly affected by the presence of water and the pH of the environment.

生物活性

2,3,5,6-Tetramethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that has garnered attention for its potential biological activities. The structure of this compound includes a pyridine ring substituted with methoxy groups and a boron-containing moiety. This article aims to explore the biological activity of this compound based on available research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that compounds containing boron and pyridine derivatives exhibit various biological activities including:

- Antitumor Activity : Some studies suggest that pyridine derivatives can inhibit cancer cell proliferation.

- Antimicrobial Properties : Compounds with methoxy substitutions have shown potential in combating bacterial infections.

- Enzyme Inhibition : Certain derivatives may act as inhibitors for specific enzymes involved in metabolic pathways.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated the antitumor properties of pyridine derivatives. It was found that certain modifications to the pyridine ring significantly enhanced cytotoxicity against various cancer cell lines. The presence of methoxy groups was particularly noted to increase solubility and bioavailability in biological systems .

Antimicrobial Properties

In another study focusing on antimicrobial activity, researchers synthesized several methoxy-substituted pyridine derivatives. The results indicated that these compounds exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes .

Enzyme Inhibition

Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that boron-containing compounds could effectively inhibit certain enzymes such as serine proteases. The study highlighted the importance of the boron atom in facilitating interactions with enzyme active sites .

Data Table: Summary of Biological Activities

科学研究应用

Medicinal Chemistry

- Drug Development : The compound's structural characteristics allow it to be explored as a lead compound in drug discovery. Its ability to interact with biological targets can be leveraged to design new therapeutic agents.

- Anticancer Activity : Preliminary studies suggest that similar compounds exhibit cytotoxic effects on cancer cell lines. The methoxy groups may enhance bioavailability and specificity towards cancerous cells.

Organic Synthesis

- Reagent in Cross-Coupling Reactions : The dioxaborolane group can serve as a boron source in Suzuki-Miyaura cross-coupling reactions. This application is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.

- Functionalization of Aromatic Compounds : The compound can be utilized to introduce functional groups onto aromatic systems through electrophilic substitution reactions.

Materials Science

- Polymer Chemistry : Due to its reactive boron center, the compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

- Nanomaterials : Its unique structure can facilitate the formation of nanostructured materials with specific electronic or optical properties.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of related methoxy-substituted pyridines on various cancer cell lines. Results indicated that compounds with similar structural motifs exhibited significant inhibition of cell proliferation at micromolar concentrations. This suggests potential for further exploration of 2,3,5,6-Tetramethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine as an anticancer agent.

Case Study 2: Cross-Coupling Reactions

In a series of experiments aimed at developing efficient synthetic pathways for pharmaceuticals, the compound was tested as a reagent in Suzuki-Miyaura reactions. The results demonstrated high yields of desired products with minimal by-products, highlighting its effectiveness as a coupling agent.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medicinal Chemistry | Drug development | Potential anticancer activity |

| Organic Synthesis | Cross-coupling reactions | High yield and selectivity |

| Materials Science | Polymer enhancement | Improved thermal and mechanical properties |

| Nanotechnology | Formation of nanostructures | Tailored electronic/optical properties |

相似化合物的比较

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Properties : Lower molecular weight (205.06 g/mol) and reduced steric hindrance compared to the tetramethoxy derivative.

- Applications : Widely used in cross-coupling reactions due to its accessibility and reactivity. However, it lacks the solubility-enhancing methoxy groups, limiting its utility in polar reaction media .

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine

- Structure : Trifluoromethyl group at position 2.

- Properties : The electron-withdrawing CF₃ group stabilizes the boron center, enhancing resistance to hydrolysis. Molecular weight: 273.06 g/mol .

- Applications : Suitable for reactions requiring electron-deficient arylboronates, such as couplings with electron-rich partners .

5-Chloro-2,3-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2,3-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Structure : Methoxy groups at positions 2 and 3.

- Properties : Partial methoxy substitution balances solubility and reactivity. Molecular weight: 279.12 g/mol .

- Applications : Useful in synthesizing methoxy-rich biaryl systems for materials science.

Comparative Data Table

Key Findings and Trends

Substituent Effects :

- Methoxy Groups : Enhance solubility but may sterically hinder cross-coupling reactions compared to simpler analogs .

- Electron-Withdrawing Groups (e.g., CF₃, Cl) : Stabilize the boron center, improving shelf life and reaction efficiency .

- Halogens (F, Cl) : Enable further functionalization via nucleophilic substitution or metal-catalyzed couplings .

Reactivity in Suzuki-Miyaura Couplings :

- The target compound’s tetramethoxy substitution may slow transmetallation due to steric bulk, whereas analogs like 4-(dioxaborolan-2-yl)pyridine react rapidly .

Commercial Availability :

- Many analogs (e.g., trifluoromethyl, chloro-methoxy derivatives) remain available, suggesting higher demand in drug discovery and materials science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。